2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)acrylamide
Übersicht
Beschreibung
2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)acrylamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CFA belongs to the class of acrylamide derivatives and has been shown to possess potent anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of arthritis and neuropathic pain. It also inhibits the growth of cancer cells in vitro and in vivo. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)acrylamide in laboratory experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the growth of cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the research on 2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)acrylamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of arthritis, cancer, and neuropathic pain. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new therapeutic targets for the treatment of inflammatory and pain-related diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and neuropathic pain. The compound has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3/c17-13-5-3-4-11(9-13)8-12(10-18)16(21)19-14-6-1-2-7-15(14)20(22)23/h1-9H,(H,19,21)/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSQAHUDMYQAU-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CC=C2)F)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC(=CC=C2)F)/C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.